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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methylphenoxy)benzaldehyde is an aromatic organic compound
characterized by a benzaldehyde ring substituted with a p-tolyloxy group at the ortho position.
This structure, containing both an aldehyde functional group and a diaryl ether linkage, makes
it a potentially valuable intermediate in organic synthesis, particularly for the development of
more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.
Understanding its physical properties is a critical first step for its application in laboratory and
industrial settings.

Chemical Identity and Properties

The fundamental identifiers and computed properties of 2-(4-Methylphenoxy)benzaldehyde
are summarized below.
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Identifier/Property Value Reference

2-(4-
IUPAC Name ( [1]
methylphenoxy)benzaldehyde

2-(p-Tolyloxy)benzaldehyde, 2-

4-

Synonyms ( [1]
methylphenoxy)benzenecarbal
dehyde

CAS Number 19434-35-6 [1]

Molecular Formula C14H1202 [1]

Molecular Weight 212.25 g/mol

Physical Form Solid

Melting Point 52-54°C

. ) Data not available in cited

Boiling Point ]
literature.

N Data not available in cited

Solubility

literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific
compound are not widely published. However, standard analytical laboratory procedures would
be employed for characterization.

Melting Point Determination

The melting point of 2-(4-Methylphenoxy)benzaldehyde is determined using a standard
capillary melting point apparatus.

o Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed
into a capillary tube (sealed at one end) to a height of 2-3 mm.
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o Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting
point apparatus.

o Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Data Recording: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted into a clear liquid. For 2-(4-
Methylphenoxy)benzaldehyde, this range is reported as 52 - 54 °C.

Spectroscopic Characterization

To confirm the chemical structure and purity of the compound, standard spectroscopic methods
are used.

e Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify key functional
groups. Expected characteristic absorption bands include:

o A strong, sharp peak for the carbonyl (C=0) stretch of the aldehyde group, typically
around 1690-1720 cm~1.

o Two weaker peaks for the aldehyde C-H stretch (a Fermi doublet) around 2720 cm~! and
2820 cm~1.]2]

o Peaks corresponding to aromatic C-H stretching between 3000-3100 cm~1.
o A C-O-C (ether) stretching band, typically in the 1200-1250 cm~1 region.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy would be
used to confirm the precise arrangement of atoms. The spectra would show distinct signals
for the aldehydic proton, the aromatic protons on both rings, and the methyl group protons,
with chemical shifts and coupling patterns consistent with the 2-(4-
Methylphenoxy)benzaldehyde structure.

Synthesis and Workflow

While a specific protocol for 2-(4-Methylphenoxy)benzaldehyde was not found, a plausible
and common synthetic route for diaryl ethers of this type is the Ullmann condensation. This
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copper-catalyzed reaction couples an aryl halide with a phenol.[3][4][5] The logical workflow for
synthesizing the target compound would involve the reaction of a 2-halobenzaldehyde with p-
cresol.
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p-Cresol Copper(l) Salt Base High-Boiling Polar Solvent
(4-Methylphenol) (e.g., Cul) (e.g., K2COs3, Cs2C03) (e.g., DMF, NMP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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